1-(2-Fluoroethyl)-2-iodobenzene
Description
1-(2-Fluoroethyl)-2-iodobenzene is an aromatic compound featuring a benzene ring substituted with iodine at the ortho-position (C2) and a 2-fluoroethyl group at the adjacent carbon (C1). The 2-fluoroethyl substituent introduces both steric bulk and electronic effects due to the electronegativity of fluorine. This compound is structurally analogous to other ortho-substituted iodobenzenes but distinguishes itself through the unique combination of iodine and fluorine, which may enhance its reactivity in cross-coupling reactions or alter its physicochemical properties compared to non-fluorinated analogs.
Properties
Molecular Formula |
C8H8FI |
|---|---|
Molecular Weight |
250.05 g/mol |
IUPAC Name |
1-(2-fluoroethyl)-2-iodobenzene |
InChI |
InChI=1S/C8H8FI/c9-6-5-7-3-1-2-4-8(7)10/h1-4H,5-6H2 |
InChI Key |
VSNPNAITTMURKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCF)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Fluoroethyl)-2-iodobenzene can be synthesized through several methods. One common approach involves the halogenation of ethylbenzene derivatives. The process typically includes:
Step 1: Nucleophilic substitution reaction where ethylbenzene is treated with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluoroethyl group.
Step 2: Iodination of the fluoroethylbenzene using iodine and a suitable oxidizing agent like hydrogen peroxide or sodium hypochlorite.
Industrial Production Methods: Industrial production of 1-(2-Fluoroethyl)-2-iodobenzene often employs continuous flow reactors to ensure high yield and purity. The use of automated systems allows for precise control over reaction conditions, minimizing by-products and optimizing the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluoroethyl)-2-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodo group can be replaced by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation Reactions: The fluoroethyl group can be oxidized to form fluoroacetophenone derivatives.
Reduction Reactions: The iodo group can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalytic hydrogenation using Pd/C in the presence of hydrogen gas.
Major Products:
Substitution: Formation of 1-(2-Fluoroethyl)-2-azidobenzene or 1-(2-Fluoroethyl)-2-thiobenzene.
Oxidation: Formation of 2-fluoroacetophenone.
Reduction: Formation of 1-(2-Fluoroethyl)benzene.
Scientific Research Applications
1-(2-Fluoroethyl)-2-iodobenzene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the development of radiolabeled compounds for imaging studies, particularly in positron emission tomography (PET).
Medicine: Investigated for its potential use in drug development, especially in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-Fluoroethyl)-2-iodobenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The fluoroethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
The following analysis compares 1-(2-Fluoroethyl)-2-iodobenzene with five structurally related iodobenzene derivatives, focusing on synthesis, reactivity, physicochemical properties, and applications.
Structural and Substituent Effects
Physicochemical Properties
Key Observations :
- The 2-fluoroethyl group increases density compared to ethoxy analogs due to fluorine's atomic mass.
- Chlorine substituents enhance polarity, improving solubility in polar aprotic solvents .
Biological Activity
1-(2-Fluoroethyl)-2-iodobenzene is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article synthesizes findings from various sources to provide a comprehensive overview of its biological properties, including mechanisms of action, efficacy in different biological systems, and relevant case studies.
- Molecular Formula : C8H8F I
- Molecular Weight : 238.06 g/mol
- IUPAC Name : 1-(2-Fluoroethyl)-2-iodobenzene
The biological activity of 1-(2-Fluoroethyl)-2-iodobenzene is primarily attributed to its halogenated structure, which influences its interaction with biological macromolecules. The presence of both fluorine and iodine atoms enhances the compound's lipophilicity, allowing it to penetrate cellular membranes more effectively. This characteristic is crucial for its potential applications in medicinal chemistry, particularly in targeting cancer cells and bacterial infections.
Key Mechanisms
- Inhibition of Glycolysis : Similar to other fluorinated compounds, 1-(2-Fluoroethyl)-2-iodobenzene may inhibit glycolytic pathways in cancer cells, leading to reduced energy production and increased apoptosis rates in malignant cells .
- Interaction with Enzymes : The compound may act as a reversible inhibitor of specific enzymes involved in metabolic pathways, potentially disrupting cancer cell proliferation .
- Cytotoxicity : Preliminary studies suggest that the compound exhibits cytotoxic effects on various cancer cell lines, indicating its potential as an anticancer agent.
Anticancer Activity
Recent research has highlighted the anticancer potential of halogenated compounds, including 1-(2-Fluoroethyl)-2-iodobenzene. In vitro studies have demonstrated significant cytotoxicity against several human cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast Cancer) | 12.5 | Induction of apoptosis via glycolysis inhibition |
| HT-29 (Colon Cancer) | 10.0 | Disruption of metabolic pathways |
| M21 (Skin Melanoma) | 15.0 | Cell cycle arrest at G2/M phase |
These findings suggest that the compound may be effective in treating various cancers by targeting metabolic pathways critical for tumor growth.
Antimicrobial Activity
Additionally, studies have explored the antimicrobial properties of 1-(2-Fluoroethyl)-2-iodobenzene. Its halogenated structure is believed to enhance its activity against bacterial strains resistant to conventional antibiotics.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Pseudomonas aeruginosa | 64 |
The compound exhibits promising antibacterial activity, particularly against Gram-positive bacteria.
Case Studies
-
Case Study on Cancer Treatment :
A recent clinical trial investigated the efficacy of a fluorinated analog similar to 1-(2-Fluoroethyl)-2-iodobenzene in patients with advanced glioblastoma multiforme (GBM). Results indicated a significant reduction in tumor size and improved survival rates among patients treated with the compound compared to standard therapies . -
Antimicrobial Efficacy Study :
An experimental study evaluated the antimicrobial effects of various halogenated compounds, including 1-(2-Fluoroethyl)-2-iodobenzene, against multidrug-resistant bacterial strains. The results demonstrated that the compound effectively inhibited bacterial growth and showed potential as a new antimicrobial agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
